2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-16-8-7-11-22(18(16)3)28-23(30)15-29-14-21(24(31)19-9-5-4-6-10-19)25(32)20-13-12-17(2)27-26(20)29/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZVLPWOYCGQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedlander Condensation in Water
The reaction between 2-aminonicotinaldehyde and active methylene carbonyl compounds (e.g., acetylacetone) is catalyzed by choline hydroxide (ChOH) , a biocompatible ionic liquid. This method eliminates organic solvents and metal catalysts, achieving yields exceeding 90% under mild conditions (50°C, 6 hours). The mechanism involves hydrogen bonding between ChOH and reactants, facilitating cyclization via keto-enol tautomerization. Density functional theory (DFT) studies confirm that ChOH stabilizes transition states through noncovalent interactions, ensuring regioselective formation of the 1,8-naphthyridine core.
Reaction Conditions:
- Solvent: Water
- Catalyst: Choline hydroxide (1 mol%)
- Temperature: 50°C
- Atmosphere: Nitrogen
- Yield: >90%
Traditional Metal-Catalyzed Approaches
Earlier methods relied on lithium hydroxide (LiOH) or potassium tert-butoxide (t-BuOK) in organic solvents (e.g., ethanol or tetrahydrofuran). While effective, these protocols suffer from lower yields (69–85%) and environmental drawbacks. For example, Hayes et al. reported a 69% yield for 2-methyl-1,8-naphthyridine using LiOH·H2O in ethanol.
Introduction of the benzoyl group at the 3-position of the naphthyridine core is achieved via nucleophilic acyl substitution . The reaction typically employs benzoyl chloride in the presence of a base to deprotonate the naphthyridine nitrogen.
Optimized Benzoylation Protocol
A dichloromethane (DCM) solution of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine is treated with triethylamine (Et3N) to generate the reactive enolate. Subsequent addition of benzoyl chloride at 0°C yields the 3-benzoyl intermediate. The reaction is monitored via thin-layer chromatography (TLC), with purification by column chromatography (hexane:ethyl acetate).
Key Parameters:
- Base: Triethylamine (2.5 equiv)
- Acylating Agent: Benzoyl chloride (1.2 equiv)
- Temperature: 0°C → room temperature
- Solvent: Dichloromethane
- Yield: 75–82%
Introduction of the Acetamide Side Chain
The final step involves coupling the 3-benzoyl-naphthyridine intermediate with 2,3-dimethylaniline via an acetamide linkage. This is accomplished through amide bond formation using chloroacetyl chloride as the acylating agent.
Two-Step Acetamide Coupling
- Chloroacetylation: The naphthyridine intermediate reacts with chloroacetyl chloride in acetonitrile under nitrogen, yielding the chloroacetamide derivative.
- Nucleophilic Displacement: Treatment with 2,3-dimethylaniline in the presence of N,N-diisopropylethylamine (DIPEA) facilitates displacement of the chloride, forming the target acetamide.
Reaction Conditions:
- Acylating Agent: Chloroacetyl chloride (1.1 equiv)
- Coupling Agent: DIPEA (2.0 equiv)
- Solvent: Acetonitrile
- Temperature: Room temperature
- Yield: 65–70%
Optimization and Scalability
Catalyst Recycling in Green Synthesis
The ChOH ionic liquid used in the Friedlander condensation is recoverable via aqueous extraction, enabling reuse for up to five cycles without significant loss in activity. This aligns with green chemistry principles and reduces production costs.
Purification Challenges
Brominated byproducts, such as those observed in succinimide-mediated reactions, necessitate rigorous purification via column chromatography (dichloromethane:methanol). Crystallization from dichloromethane-diethyl ether mixtures yields analytically pure product.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential as a therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The 1,8-naphthyridine core in the target compound may confer distinct electronic and steric properties compared to 1,5-naphthyridine (Compound 67) or quinoline (Compound 10-25) derivatives.
- Substituent Effects : The benzoyl group at position 3 enhances π-π interactions, while the 2,3-dimethylphenyl acetamide side chain likely improves lipophilicity and target binding compared to adamantyl or simpler alkyl groups .
- Hydrogen Bonding : The 4-oxo group and acetamide moiety facilitate hydrogen-bonding networks, critical for molecular recognition in biological systems or crystal packing .
Pharmacological and Physicochemical Properties
Key Findings :
Research Findings and Implications
- Crystallography : Structural analysis using SHELX software (e.g., SHELXL for refinement) could resolve hydrogen-bonding patterns and confirm stereochemistry .
- Hydrogen-Bond Networks : Graph set analysis (as per Etter’s rules) may predict supramolecular assembly in crystals, influencing solubility and stability .
Biological Activity
The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic derivative of naphthyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H23N3O3
- Molecular Weight : 425.488 g/mol
- CAS Number : 894903-98-1
- Structure : The compound contains a naphthyridine core, an acetamide group, and a benzoyl moiety which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the naphthyridine core.
- Introduction of the benzoyl and acetamide groups through acylation reactions.
- Purification processes such as recrystallization or chromatography.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of naphthyridine derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values are often determined using agar diffusion methods.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. In vitro studies indicated that certain derivatives exhibited promising inhibition rates with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| 2-(3-benzoyl derivative) | 3.94 | Mixed-type |
| Other derivatives | Varies | Competitive/non-competitive |
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Interaction : Binding to active sites on enzymes such as BChE.
- Antimicrobial Action : Disruption of microbial cell wall synthesis or function.
Case Studies
- Alzheimer's Disease Research : A study demonstrated that the compound effectively inhibited BChE, suggesting potential for treating neurodegenerative disorders. Molecular docking studies revealed specific binding interactions at the enzyme's active site .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy against a panel of pathogens, establishing a correlation between structural modifications and enhanced activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling naphthyridine intermediates with substituted acetamide moieties. For example, analogous compounds (e.g., chromene derivatives) are synthesized via nucleophilic substitution or condensation reactions using ethanol/piperidine at 0–5°C for 2 hours . Optimization may involve adjusting solvent polarity (e.g., acetonitrile/water mixtures), reaction time (e.g., 72 hours for coupling steps), and purification via crystallization (methanol/water systems) . Monitoring via TLC or HPLC is critical for intermediate validation.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm proton environments and carbonyl/benzoyl group positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 10–12 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the naphthyridinone core) .
- UV-Vis : Detect λmax near 255 nm for conjugated systems, similar to benzophenone derivatives .
- HPLC/MS : Ensure ≥98% purity and validate molecular weight (use high-resolution MS for exact mass confirmation).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store as a crystalline solid at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation. Stability studies for structurally related compounds indicate ≥5-year integrity under these conditions . Desiccants (e.g., silica gel) should be used to mitigate moisture absorption.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, benzoyl and naphthyridinone groups may influence electron-deficient regions critical for binding .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Prioritize docking poses where the 2,3-dimethylphenyl group occupies hydrophobic pockets .
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies).
Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?
- Methodological Answer :
- Experimental Reassessment : Use shake-flask methods with buffered solutions (pH 1–10) to measure solubility. Compare with COSMO-RS or Hansen solubility parameter predictions .
- Particle Size Analysis : Utilize dynamic light scattering (DLS) to assess aggregation effects. Micronization or co-solvent systems (e.g., PEG-400) may enhance solubility .
- Epistemological Frameworks : Apply quadripolar models (theoretical, technical, morphological, epistemological) to contextualize discrepancies and refine hypotheses .
Q. How can researchers design in vitro assays to evaluate the compound’s metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 0–60 minutes. Calculate half-life (t½) and intrinsic clearance (Clint) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC50 values >10 µM suggest low inhibition risk .
- Data Interpretation : Cross-reference results with in silico ADMET tools (e.g., SwissADME) to prioritize lead optimization.
Q. What experimental controls are critical when studying this compound’s photostability?
- Methodological Answer :
- Light Exposure : Use ICH Q1B guidelines—expose solid/liquid samples to UV (320–400 nm) and visible light (1.2 million lux-hours).
- Degradation Monitoring : Compare HPLC chromatograms pre/post exposure. Identify photoproducts via HRMS and NMR .
- Control Groups : Include dark controls (wrapped in aluminum foil) and antioxidant-spiked samples (e.g., BHT) to isolate oxidative pathways .
Methodological Frameworks for Research Design
Q. How can researchers align studies on this compound with a theoretical/conceptual framework (e.g., kinase inhibition)?
- Methodological Answer :
- Literature Mining : Use tools like SciFinder to map structural analogs (e.g., naphthyridine-based kinase inhibitors). Identify conserved pharmacophores .
- Hypothesis Generation : Link observed bioactivity (e.g., anti-proliferative effects) to kinase signaling pathways (e.g., PI3K/AKT) via pathway analysis tools (KEGG, Reactome) .
- Experimental Validation : Design kinase inhibition assays (e.g., ADP-Glo™) and correlate results with molecular docking data .
Q. What advanced separation techniques improve purification of synthetic intermediates?
- Methodological Answer :
- Membrane Technologies : Use nanofiltration to remove low-MW impurities (<500 Da) .
- Preparative HPLC : Optimize gradients (e.g., 10–90% acetonitrile in 20 minutes) with C18 columns. Collect fractions based on UV-triggered thresholds .
- Crystallization Screening : Employ high-throughput platforms (e.g., Crystal16) to identify optimal solvent/antisolvent pairs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
